molecular formula C12H13NO2 B13060862 2-(3-Cyano-4-methylphenyl)-2-methylpropanoic acid

2-(3-Cyano-4-methylphenyl)-2-methylpropanoic acid

Cat. No.: B13060862
M. Wt: 203.24 g/mol
InChI Key: GUQHBQGSKITBOQ-UHFFFAOYSA-N
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Description

2-(3-Cyano-4-methylphenyl)-2-methylpropanoic acid is a branched-chain arylpropanoic acid derivative featuring a phenyl ring substituted with a cyano (-CN) group at the 3-position and a methyl (-CH₃) group at the 4-position. The propanoic acid moiety is α-methyl-substituted, conferring steric hindrance and influencing its physicochemical properties. This compound is primarily recognized as a key intermediate in synthesizing pharmaceuticals, including Elafibranor (a peroxisome proliferator-activated receptor agonist for metabolic disorders) . Its structural uniqueness lies in the combination of electron-withdrawing (cyano) and electron-donating (methyl) groups, which modulate reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

2-(3-cyano-4-methylphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C12H13NO2/c1-8-4-5-10(6-9(8)7-13)12(2,3)11(14)15/h4-6H,1-3H3,(H,14,15)

InChI Key

GUQHBQGSKITBOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(C)C(=O)O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyano-4-methylphenyl)-2-methylpropanoic acid typically involves the reaction of 3-cyano-4-methylbenzaldehyde with a suitable reagent to introduce the propanoic acid moiety. One common method involves the use of a Grignard reagent followed by oxidation to yield the desired product. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyano-4-methylphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Cyano-4-methylphenyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Cyano-4-methylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Substituent and Molecular Data Comparison

Compound Name Substituents (positions) Molecular Formula Molecular Weight Key Applications/Notes
This compound 3-CN, 4-CH₃ C₁₂H₁₃NO₂ 203.21 Intermediate for Elafibranor
2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid 3-Br, 4-C₂H₅ C₁₂H₁₅BrO₂ 285.17 Crystal structure with O–H···O hydrogen bonding
2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid 3-Cl, 4-CN C₁₁H₁₀ClNO₂ 223.04 Potential agrochemical intermediate
3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid 2-F, 4-CH₃ (meta-substitution) C₁₁H₁₁FO₂ 196.21 Research chemical (limited commercial availability)
2-(3-Fluoro-4-phenylphenyl)propanoic acid 3-F, 4-Ph (biphenyl system) C₁₅H₁₃FO₂ 244.25 Marketed as Ansaid® (anti-inflammatory drug)

Physicochemical and Reactivity Differences

Acidity and Solubility: The cyano group in the target compound enhances acidity (pKa ~3–4) compared to alkyl-substituted analogs (e.g., 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid, pKa ~4–5) due to its electron-withdrawing nature. This increases water solubility, critical for bioavailability in pharmaceuticals. Halogenated analogs (e.g., Br, Cl, F substituents) exhibit lower solubility in polar solvents but higher lipophilicity, favoring membrane permeability .

Crystal Packing and Hydrogen Bonding: The bromo-ethyl derivative forms centrosymmetric dimers via O–H···O hydrogen bonds, with a dihedral angle of 78.4° between the carboxyl and benzene planes . In contrast, cyano-substituted analogs may display altered packing due to dipole interactions from the polar -CN group.

Radical Reactivity: Compounds with nitroso groups (e.g., 2-(4-t-butyl-2-nitrosophenyl)-2-methylpropanoic acid) undergo anomalous 1,6-addition with 2-cyanoprop-2-yl radicals, contrasting with typical N,O-addition in less hindered analogs . The cyano group in the target compound may similarly influence radical pathways in synthesis.

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